molecular formula C40H36F10IrN4P B2459598 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate CAS No. 1072067-44-7

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate

Cat. No.: B2459598
CAS No.: 1072067-44-7
M. Wt: 985.931
InChI Key: IGWYKMGFOUAEHP-UHFFFAOYSA-N
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Description

The compound 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate is a heteroleptic iridium(III) complex. Its structure comprises:

  • Primary ligand: 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine (dtbbpy), a bipyridine derivative with bulky tert-butyl groups enhancing steric protection and solubility .
  • Secondary ligand: 2-(2,4-difluorobenzene-6-id-1-yl)pyridine, a fluorinated phenylpyridine ligand contributing electron-withdrawing effects for tuning emission properties .
  • Counterion: Hexafluorophosphate (PF₆⁻), ensuring ionic stability .

This complex is widely studied in optoelectronic applications, particularly in organic light-emitting diodes (OLEDs), due to its high photoluminescence quantum yield (PLQY) and thermal stability .

Properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2.2C11H6F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-4,6-7H;;/q;3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFMVASKFDAIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36F10IrN4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072067-44-7
Record name iridium(3+) ion bis(3,5-difluoro-2-(pyridin-2-yl)benzen-1-ide) 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine hexafluoro-lambda5-phosphanuide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine; 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; iridium(3+); hexafluorophosphate is a complex organic molecule that exhibits significant biological activity, primarily through its role as a ligand in various biochemical processes. This article explores its mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C42H34F16IrN4P
  • Molecular Weight : 1030.8 g/mol
  • CAS Number : 870987-63-6
  • Purity : Typically around 95%.

The compound functions as a ligand that interacts with various metal ions, particularly iridium(III). Its biological activity is largely attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The primary biochemical pathways affected include:

  • Methylation Processes : The compound is involved in the transfer of methyl groups, which is crucial for cellular metabolism and gene expression regulation.
  • Enzyme Modulation : It can inhibit or activate specific enzymes, thereby altering metabolic pathways and influencing cell growth and differentiation.

Enzyme Interactions

The interaction studies indicate that this compound effectively binds to metal ions, which plays a critical role in enzyme function. For instance:

  • CYP1A2 Inhibition : The compound has been identified as an inhibitor of the CYP1A2 enzyme, which is involved in drug metabolism .
  • BBB Permeability : It shows potential for blood-brain barrier (BBB) permeability, suggesting possible neuroactive properties .

Cellular Effects

Research indicates that the compound influences various cellular processes:

  • Modulation of gene expression related to cell cycle regulation.
  • Alterations in cellular signaling pathways that govern apoptosis and proliferation.

Comparative Analysis with Similar Compounds

The biological activity of the target compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4,4'-Di-tert-butyl-2,2'-bipyridineContains two tert-butyl groupsLess sterically hindered
4-tert-butylpyridineSingle pyridine ringSimpler structure
2,6-Bis(4-(tert-butyl)phenyl)pyridinePhenyl substituentsDifferent functional groups affecting reactivity

The unique combination of two 4-tert-butylpyridine units enhances steric hindrance and solubility, making it particularly effective in coordination chemistry applications.

Study on Enzyme Inhibition

A study demonstrated the compound's effectiveness in inhibiting CYP1A2 activity in vitro. The results indicated a dose-dependent inhibition pattern, suggesting its potential use in modulating drug metabolism .

Neuroactivity Assessment

Another investigation evaluated the ability of this compound to penetrate the BBB. Using animal models, it was shown that the compound could cross the barrier, indicating potential neuroactive properties that warrant further exploration for therapeutic applications in neurological disorders .

Comparison with Similar Compounds

Research Implications and Challenges

  • OLED Efficiency : The target compound’s balanced emission and stability make it suitable for commercial green emitters, but further fluorination (e.g., CF₃) is required for blue emission .
  • Synthetic Challenges : Introducing multiple tert-butyl and fluoro groups requires precise control to avoid side reactions (e.g., ligand scrambling) .
  • Environmental Impact : Hexafluorophosphate counterions pose recycling challenges; recent studies suggest alternatives like BArF₄⁻ for sustainability .

Q & A

What are the optimal synthetic routes for preparing the [Ir(C^N)₂(N^N)]PF₆ complex (C^N = 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine; N^N = 2-(2,4-difluorophenyl)pyridine)?

Answer:
The synthesis involves two key steps (Figure 1):

Coordination of IrCl₃ with ligands : React IrCl₃·nH₂O with excess C^N and N^N ligands under inert atmosphere (argon/nitrogen) at elevated temperatures (e.g., 140°C) for 12–24 hours .

Anion exchange : Treat the intermediate chloride complex with NH₄PF₆ in acetone/water to precipitate the hexafluorophosphate salt. Purify via column chromatography (silica gel, eluent: dichloromethane/methanol) .

Key Data:

ParameterTypical ValueSource
Yield (Crude)60–75%
Purity (HPLC)>85%
λₑₘ (Solid State)550–600 nm

How should researchers characterize the photophysical properties of this Ir(III) complex?

Answer:
A multi-technique approach is critical:

  • UV-Vis Absorption : Measure in acetonitrile (10⁻⁵ M) to identify metal-to-ligand charge transfer (MLCT) bands (typically 350–450 nm) .
  • Emission Spectroscopy : Record photoluminescence quantum yields (ΦPL) using an integrating sphere. Expect ΦPL = 15–25% in thin films due to aggregation-induced quenching .
  • Lifetime Analysis : Time-correlated single-photon counting (TCSPC) reveals triplet-state lifetimes (τ ≈ 1–3 µs), confirming phosphorescent behavior .

Advanced Tip: For temperature-dependent studies (77–300 K), use a liquid nitrogen cryostat to probe thermally activated delayed fluorescence (TADF) contributions.

Why do discrepancies arise in reported emission maxima for structurally similar Ir(III) complexes?

Answer: Variations stem from:

  • Solvent Effects : Polar solvents (e.g., DMF) redshift λₑₘ by stabilizing MLCT states.
  • Crystallinity : Amorphous vs. crystalline films alter intermolecular interactions, shifting emission .
  • Impurity Quenching : Trace chloride residues from incomplete anion exchange reduce ΦPL. Validate purity via HRMS (e.g., m/z 913.97 for [M-PF₆]⁺ ).

Case Study: A 2019 study showed a 20 nm redshift in λₑₘ when replacing 2,4-difluorophenyl with pentafluorophenyl groups due to enhanced electron-withdrawing effects .

How can ligand substituents modulate the electrochemical properties of this complex?

Answer:

  • Electron-Donating Groups (e.g., tert-butyl) : Raise HOMO levels (-5.2 eV vs. vacuum) by destabilizing the Ir-centered orbitals, reducing oxidation potentials .
  • Electron-Withdrawing Groups (e.g., CF₃) : Lower LUMO levels (-3.1 eV) via conjugation with pyridine, facilitating electron injection in OLEDs .

Cyclic Voltammetry Protocol:

Use 0.1 M TBAPF₆ in anhydrous CH₃CN.

Scan at 100 mV/s (Ag/Ag⁺ reference).

Observe reversible Ir(III/IV) oxidation at +0.8 V vs. Fc/Fc⁺ .

What strategies resolve contradictory quantum yield data between solution and solid-state measurements?

Answer:

  • Aggregation Control : Dope the complex into a host matrix (e.g., PMMA) at 5–10 wt% to suppress concentration quenching .
  • Degassing : Remove O₂ via freeze-pump-thaw cycles to mitigate triplet-triplet annihilation in solution studies.
  • Absolute vs. Relative Measurements : Use integrating spheres for solid-state ΦPL to avoid errors from refractive index mismatches.

Data Comparison:

StateΦPL (%)Method
Solution (CH₂Cl₂)45Relative (Rhodamine 6G standard)
Thin Film18Absolute (Integrating sphere)

How does the tert-butyl group impact the complex’s thermal stability and sublimation efficiency?

Answer:

  • Thermal Stability : TGA shows decomposition >300°C, suitable for vacuum sublimation in OLED fabrication .
  • Sublimation Yield : Bulky tert-butyl groups reduce molecular packing, enhancing sublimation efficiency (85% recovery at 250°C, 10⁻⁴ Torr) .

Optimization: Pre-purify via gradient sublimation (200–280°C) to isolate the β-phase with higher ΦPL.

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